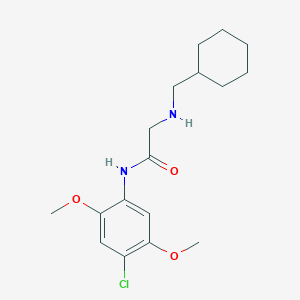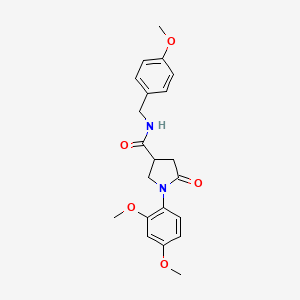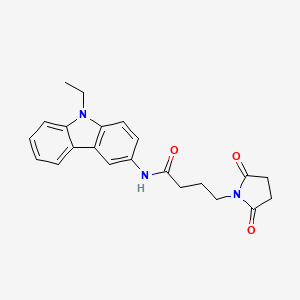
N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(cyclohexylmethyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(cyclohexylmethyl)glycinamide, commonly known as CM156, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
CM156 works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. This results in an increase in the extracellular concentration of glycine, which in turn activates the NMDA receptor. Activation of the NMDA receptor has been shown to improve cognitive function and memory, and has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CM156 has been shown to improve cognitive function and memory in animal models of schizophrenia, depression, and anxiety. It has also been shown to have analgesic effects and to reduce drug-seeking behavior in animal models of addiction. In addition, CM156 has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CM156 is its high potency and selectivity for the glycine transporter. This makes it a useful tool for studying the role of the glycine transporter in various neurological and psychiatric disorders. However, one of the limitations of CM156 is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CM156. One area of interest is the potential use of CM156 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective glycine transporter inhibitors, which may have even greater therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of CM156 and its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
CM156 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has been shown to improve cognitive function and memory in animal models of these disorders. In addition, CM156 has been studied for its potential use in the treatment of pain and addiction.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(cyclohexylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-22-15-9-14(16(23-2)8-13(15)18)20-17(21)11-19-10-12-6-4-3-5-7-12/h8-9,12,19H,3-7,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJPTXOLKTJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CNCC2CCCCC2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-methoxyethyl)amino]-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4643571.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4643588.png)

![isopropyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4643599.png)
![N-ethyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4643602.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-chloro-1,3-dimethyl-1H-indole](/img/structure/B4643616.png)
![N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4643620.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4643626.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)

![5-[4-(allyloxy)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643657.png)

![3-[(3-chlorobenzyl)thio]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4643668.png)
